REACTION_SMILES
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[Br:11][c:12]1[cH:13][c:14]([CH3:18])[cH:15][cH:16][cH:17]1.[Cl:19][Cu:20].[F:3][c:4]1[cH:5][cH:6][c:7]([OH:10])[cH:8][cH:9]1.[H-:1].[Na+:2]>>[F:3][c:4]1[cH:5][cH:6][c:7]([O:10][c:12]2[cH:13][c:14]([CH3:18])[cH:15][cH:16][cH:17]2)[cH:8][cH:9]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cccc(Br)c1
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Name
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Cl[Cu]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
Oc1ccc(F)cc1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Type
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product
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Smiles
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Cc1cccc(Oc2ccc(F)cc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |